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Compound of Interest

Compound Name: O-Desmethyl quinidine

Cat. No.: B15600928

An In-depth Technical Guide

Introduction

O-Desmethyl quinidine, also known as 6'-hydroxycinchonine or cupreidine, is a primary
metabolite of the well-known antiarrhythmic drug, quinidine.[1][2] As a metabolite, its
physicochemical properties play a crucial role in its pharmacokinetic and pharmacodynamic
profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its
potential therapeutic or toxic effects. This technical guide provides a comprehensive overview
of the core physicochemical properties of O-Desmethyl quinidine, presenting quantitative data
in a structured format, outlining general experimental methodologies, and visualizing key
relationships to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical characteristics of a drug candidate or its
metabolites is fundamental for successful drug development. These properties dictate how the
molecule behaves in a biological system.

Identity and Structure

e IUPAC Name: 4-((S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol[3]
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CAS Number: 70877-75-7[1][4]

Chemical Formula: C19H22N202[1][4]

Molecular Weight: 310.39 g/mol [1][4][6]

Physicochemical Data Summary

Synonyms: 6'-Hydroxycinchonine, Cupreidine, O-Demethylquinidine[3][4][5]

The following tables summarize the key quantitative physicochemical data for O-Desmethyl

quinidine. It is important to note that some of the presented values are predicted based on in

silico models.

Property Value Source(s)
Melting Point 152 °C to 190 °C [4][6]
Boiling Point 514.6 £ 45.0 °C (Predicted) [6]

Density 1.28 + 0.1 g/cm3 (Predicted) [6]

pKa 8.82 + 0.40 (Predicted) [6]

LogP (Octanol-Water) 2.6 t0 2.8702 [718]
;I':s:lz;gical Polar Surface Area £6.59 A2 7]
Hydrogen Bond Donors 2 [7]
Hydrogen Bond Acceptors 4 [7]
Rotatable Bonds 3 [7]
Solubility Profile Observation Source(s)
DMSO Soluble (Slightly) [6][9][10]
Ethanol Soluble (Slightly) [6]
Methanol Soluble (Slightly) [6]
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Experimental Protocols for Physicochemical
Property Determination

While specific experimental protocols for the determination of O-Desmethyl quinidine's
physicochemical properties are not readily available in the public domain, the following are
standard methodologies employed in the pharmaceutical industry for such characterizations.

Melting Point Determination

A standard method for determining the melting point of a solid compound is using a melting
point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary
tube and heated at a controlled rate. The temperature range over which the substance melts is

then recorded.

Solubility Assessment

Thermodynamic solubility is typically determined by the shake-flask method. An excess amount
of the solid compound is added to a buffer solution of a specific pH. The suspension is then
agitated at a constant temperature until equilibrium is reached. Subsequently, the suspension is
filtered, and the concentration of the dissolved compound in the filtrate is quantified using a
suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or
UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric
titration. A solution of the compound is titrated with a standardized acid or base. The pH of the
solution is measured after each addition of the titrant, and the pKa is determined from the
resulting titration curve. Capillary electrophoresis and spectrophotometry are also commonly
used techniques.

LogP (Octanol-Water Partition Coefficient)
Determination

The shake-flask method is the traditional approach for determining the octanol-water partition
coefficient (LogP). The compound is dissolved in a mixture of n-octanol and water. After
thorough mixing and separation of the two phases, the concentration of the compound in each
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phase is measured. The LogP is then calculated as the logarithm of the ratio of the
concentration in the octanol phase to the concentration in the aqueous phase. Reverse-phase
high-performance liquid chromatography (RP-HPLC) is a faster, alternative method that
correlates retention time with LogP.

Visualizing Key Relationships

Diagrams are powerful tools for representing complex information concisely. The following
sections provide Graphviz diagrams to illustrate the metabolic relationship of O-Desmethyl
quinidine and a general experimental workflow for physicochemical characterization.

Metabolic Pathway of Quinidine to O-Desmethyl
Quinidine
O-Desmethyl quinidine is a metabolite of quinidine, an antiarrhythmic agent that primarily acts

by blocking sodium and potassium channels in the heart.[11] The metabolic process involves
the O-demethylation of the methoxy group on the quinoline ring of quinidine.

O-demethylation

Quinidine (CYP3A4)

O-Desmethyl Quinidine

Click to download full resolution via product page

Caption: Metabolic conversion of Quinidine to O-Desmethyl Quinidine.

General Experimental Workflow for Physicochemical
Profiling

The determination of the physicochemical properties of a compound like O-Desmethyl
quinidine follows a structured experimental workflow. This typically involves sample
preparation, a series of analytical tests, and subsequent data analysis.
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Caption: A generalized workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed summary of the known physicochemical properties

of O-Desmethyl quinidine. The tabulated data offers a quick reference for its key

characteristics, while the outlined experimental methodologies provide a basis for further

laboratory investigation. The provided diagrams visually articulate its metabolic origin and a

standard workflow for its characterization. For drug development professionals, a

comprehensive understanding of these fundamental properties is a critical first step in

evaluating the potential of O-Desmethyl quinidine and informing the design of future studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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